1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride
Overview
Description
1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with aminoethyl, methoxy, and methyl groups, and is stabilized as a hydrochloride salt.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves several steps, typically starting with the formation of the pyridine ring. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride can be compared with other pyridine derivatives such as:
1-(2-Aminoethyl)pyridine: Lacks the methoxy and methyl groups, resulting in different chemical properties and biological activities.
4-Methoxy-2-methylpyridine:
2-Amino-4-methoxypyridine: Similar in structure but with different substitution patterns, leading to variations in its chemical behavior and uses
The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-4-methoxy-6-methylpyridin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-2)6-9(12)11(7)4-3-10;/h5-6H,3-4,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXLDIYWHAROTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.